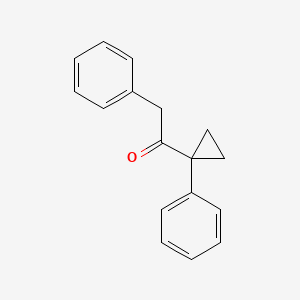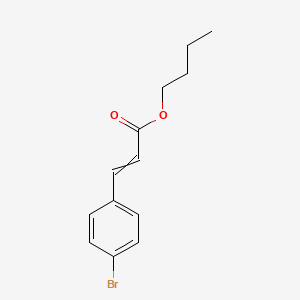
N'-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diisopropoxyphosphoryl group, a nitrophenyl group, and an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide typically involves multiple steps. One common method includes the reaction of diisopropyl phosphorochloridate with 4-nitrophenylhydrazine to form an intermediate, which is then reacted with acetyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrazine.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide include:
- N’-diisopropoxyphosphorylcarbonyl-N-(4-aminophenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-methylphenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-chlorophenyl)acetohydrazide
Uniqueness
What sets N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. The presence of the nitrophenyl group, in particular, contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
132122-83-9 |
|---|---|
Molekularformel |
C15H22N3O7P |
Molekulargewicht |
387.32 g/mol |
IUPAC-Name |
N'-di(propan-2-yloxy)phosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C15H22N3O7P/c1-10(2)24-26(23,25-11(3)4)15(20)16-17(12(5)19)13-6-8-14(9-7-13)18(21)22/h6-11H,1-5H3,(H,16,20) |
InChI-Schlüssel |
XUISTOAUPRCURO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(=O)NN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





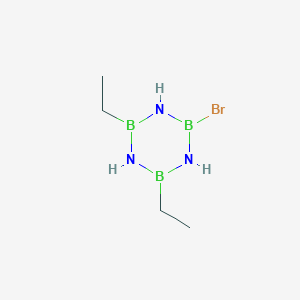
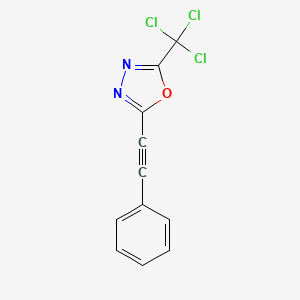
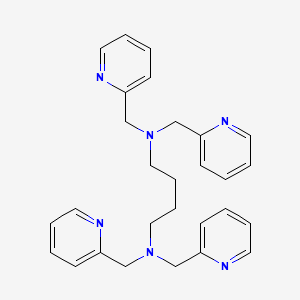
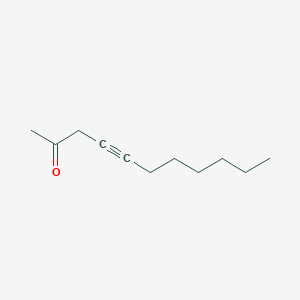
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)

![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
